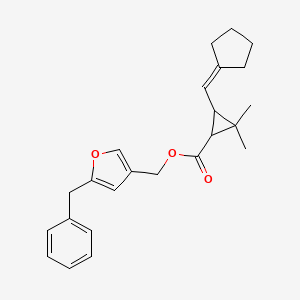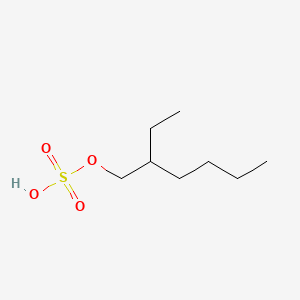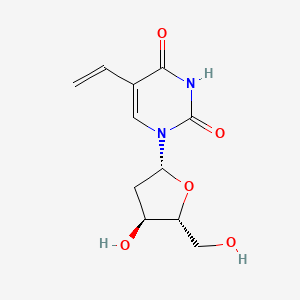
5-Vinyl-2'-deoxyuridine
Descripción general
Descripción
5-Vinyl-2’-deoxyuridine (5-VdU) is a synthetic analog of thymidine that can be used to study de novo DNA synthesis and cell proliferation . It is a potential replacement for BrdU (5-Bromo-2’-deoxyuridine) or EdU (5-Ethynyl-2’-deoxyuridine) .
Synthesis Analysis
5-VdU can be used as a replacement for BrdU or the copper-catalyst requiring 5-EdU to measure de novo DNA synthesis during the S-phase of the cell cycle . It is cell permeable and incorporates into replicating DNA instead of its natural analog thymidine .Molecular Structure Analysis
The molecular formula of 5-VdU is C11H14N2O5 . The molecular weight is 254.24 g/mol .Chemical Reactions Analysis
5-VdU is cell permeable and incorporates into replicating DNA instead of its natural analog thymidine . The resulting vinyl-functionalized DNA can subsequently be detected via Cu(I)-free Alkene-Tetrazine Ligation .Physical And Chemical Properties Analysis
5-VdU is a yellowish solid . It is soluble in DMSO . Its spectroscopic properties are λ max 292 nm, ε 9.2 L mmol -1 cm -1 (Methanol) .Aplicaciones Científicas De Investigación
5-Methylcytosine Selective Photoligation
5-VdU is used in the study of photoresponsibility of oligonucleotides containing 5-vinyl-2′-deoxyuridine derivatives having an aromatic group. Its high extinction coefficient and hydrophobicity cause 5-methylcytosine (m C) selective photoligation with a 10- to 20-fold higher reaction rate than 5-cyanovinyl-2′-deoxyuridine .
Emissive Uridine Analogues
5-VdU is used in the design, synthesis, and characterization of diverse emissive uridine analogues. Modification at the 5-position of uridine likely comprises the largest number of chemical variations investigated to enhance and tune the photophysical properties of this practically non-emissive nucleoside .
DNA Synthesis Measurement
5-VdU can be used as a replacement for BrdU (5-Bromo-2’-deoxyuridine) or the copper-catalyst requiring 5-EdU (5-Ethynyl-2’-deoxyuridine) to measure de novo DNA synthesis during the S-phase of the cell cycle .
Cell Proliferation Studies
5-VdU is a synthetic analog of thymidine that can be used to study de novo DNA synthesis and cell proliferation. It is a potential replacement for BrdU (5-Bromo-2’-deoxyuridine) or EdU (5-Ethynyl-2’-deoxyuridine) .
Direcciones Futuras
The combination of VdU and PINK represents a novel and promising DNA-templated “click” approach for cancer treatment via selective induction of DNA damage . This method is an attractive tool for the visualization of genomic DNA in cells with full spatiotemporal control by the use of visible light as a reaction trigger .
Propiedades
IUPAC Name |
5-ethenyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h2,4,7-9,14-15H,1,3,5H2,(H,12,16,17)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAQOXBNCODRSI-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970866 | |
| Record name | 1-(2-Deoxypentofuranosyl)-5-ethenyl-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Vinyl-2'-deoxyuridine | |
CAS RN |
55520-67-7 | |
| Record name | 5-Vinyl-2′-deoxyuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55520-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Vinyl-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055520677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-5-ethenyl-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-VINYLDEOXYURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87V72AT994 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 5-Vinyl-2'-deoxyuridine is C11H14N2O5. Its molecular weight is 254.24 g/mol.
ANone: While specific spectroscopic data is not provided in the provided research articles, 5-Vinyl-2'-deoxyuridine's structure has been confirmed by X-ray crystallography. [] This technique provides valuable information about the compound's three-dimensional structure and atomic arrangement.
ANone: Research indicates that the incorporation of 5-Vinyl-2'-deoxyuridine into oligonucleotides does not induce significant structural changes or compromise the stability of the DNA helix. [] This finding is supported by circular dichroism (CD) and melting temperature (Tm) measurements. [] Additionally, the phosphodiester backbone of oligonucleotides containing 5-Vinyl-2'-deoxyuridine demonstrates resistance to hydrolysis, further suggesting its compatibility with DNA structure. []
ANone: Yes, 5-Vinyl-2'-deoxyuridine serves as a valuable tool in bioorthogonal click chemistry reactions, particularly the inverse electron demand Diels-Alder (IEDDA) reaction. [, , , ] This reaction allows for the selective and efficient labeling of VdU-modified DNA with tetrazine-conjugated probes. [, ] The VdU-tetrazine reaction is rapid and orthogonal to other commonly used bioorthogonal reactions, expanding its utility in bioconjugation applications. []
ANone: Studies have shown that modifications to the 5-vinyl group can significantly impact the antiviral activity of 5-Vinyl-2'-deoxyuridine analogs. For example, replacing the vinyl group with a 2-bromovinyl group resulted in (E)-5-(2-Bromovinyl)-2'-deoxyuridine (E-BrVUdR), a compound exhibiting significantly higher potency against herpes simplex virus (HSV) compared to 5-Vinyl-2'-deoxyuridine. [, ] In contrast, the Z-isomer of BrVUdR displayed substantially reduced activity, highlighting the importance of stereochemistry in antiviral potency. [, ]
ANone: Research has shown that the C-5 substituent in 2'-deoxyuridine analogs plays a crucial role in determining their cytotoxic activity. [] Specifically, the presence of a 5-(1-hydroxy-2,2-diiodoethyl) substituent was found to impart significant cytotoxicity, comparable to the chemotherapeutic drug melphalan. []
ANone: Research suggests that 5-Vinyl-2'-deoxyuridine and its iodohydrin derivatives exhibit a high affinity for the nucleoside transport system in murine erythrocytes. [] This finding indicates that these compounds are likely good permeants of cell membranes and can be effectively transported into cells. []
ANone: While 5-Vinyl-2'-deoxyuridine itself shows moderate antiviral activity, its analogs have demonstrated promising antiviral effects. For instance, (E)-5-(2-Bromovinyl)-2'-deoxyuridine (E-BrVUdR) exhibited potent activity against both HSV-1 and HSV-2. [, ] Additionally, a 5-(1-cyanamido-2-iodoethyl)-2'-deoxyuridine analog displayed potent anti-HSV-1 activity, comparable to acyclovir, and even showed efficacy against a thymidine kinase-deficient strain of HSV-1. []
ANone: The incorporation of 5-Vinyl-2'-deoxyuridine into DNA can be visualized using various techniques that leverage its reactivity in click chemistry. For instance, reaction with a fluorescent tetrazine probe via the inverse electron demand Diels-Alder reaction allows for the fluorescent labeling and detection of VdU-modified DNA. [, ] This method has been successfully employed for imaging cellular DNA synthesis. [, ]
ANone: The synthesis of 5-Vinyl-2'-deoxyuridine marked a significant milestone, opening up avenues for investigating its biological properties. [] Subsequent research led to the discovery of its antiviral activity, particularly against herpesviruses. [] The development of (E)-5-(2-Bromovinyl)-2'-deoxyuridine (E-BrVUdR) as a highly potent anti-herpes agent further highlighted the therapeutic potential of this class of compounds. [, ] More recently, the utilization of 5-Vinyl-2'-deoxyuridine in bioorthogonal click chemistry reactions has expanded its applications in DNA labeling and bioconjugation strategies. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl (3as,4s,6ar)-4-(5-Methoxy-5-Oxopentyl)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazole-1-Carboxylate](/img/structure/B1214799.png)

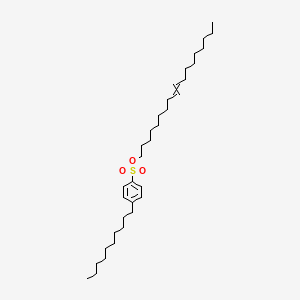
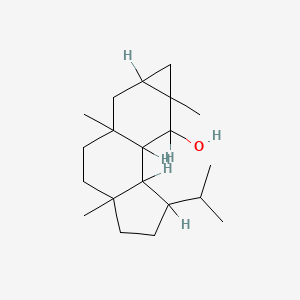
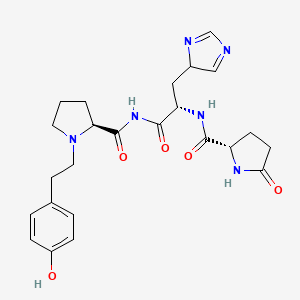
![5-Amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1214809.png)


![3-Ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B1214813.png)


